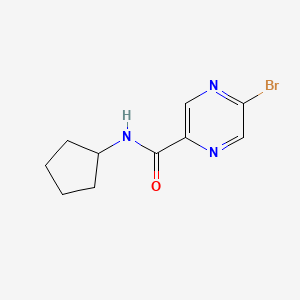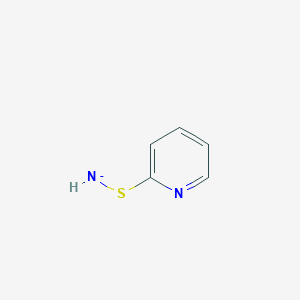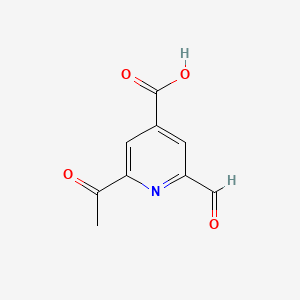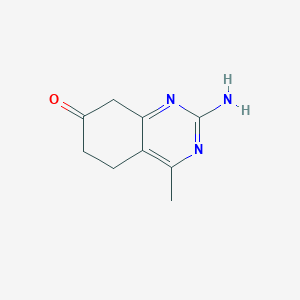
2-(Chloromethyl)-6-iodoisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-iodoisonicotinaldehyde is an organic compound that belongs to the class of halogenated heterocyclic compounds It is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, which is further functionalized with an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-iodoisonicotinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isonicotinaldehyde derivatives. For instance, the chloromethylation of 6-iodoisonicotinaldehyde can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-iodoisonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, alcohols, carboxylic acids, and various coupled products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-iodoisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-iodoisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes, making it a potent bioactive agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloromethyl-4-methylquinazoline: Another halogenated heterocyclic compound with similar reactivity.
2-Chloromethyl-1,3-dioxolane: A compound with a similar chloromethyl group but different ring structure.
2-Chloromethyl-4(3H)-quinazolinone: Known for its anticancer activity and used as an intermediate in drug synthesis.
Uniqueness
2-(Chloromethyl)-6-iodoisonicotinaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity
Propriétés
Formule moléculaire |
C7H5ClINO |
|---|---|
Poids moléculaire |
281.48 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5ClINO/c8-3-6-1-5(4-11)2-7(9)10-6/h1-2,4H,3H2 |
Clé InChI |
SSNNBAHFDBJBJP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCl)I)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)
![1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)

![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)







